molecular formula C24H19N5O5 B10952976 ethyl 8-methyl-2-(4-nitrophenyl)-10-phenyl-10H-pyrano[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-9-carboxylate

ethyl 8-methyl-2-(4-nitrophenyl)-10-phenyl-10H-pyrano[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-9-carboxylate

Cat. No.: B10952976
M. Wt: 457.4 g/mol
InChI Key: XIZZDEJLRJSNCB-UHFFFAOYSA-N
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Description

Ethyl 8-methyl-2-(4-nitrophenyl)-10-phenyl-10H-pyrano[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-9-carboxylate is a complex heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-methyl-2-(4-nitrophenyl)-10-phenyl-10H-pyrano[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-9-carboxylate typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between enaminonitriles and benzohydrazides under microwave irradiation can yield the desired triazolo[1,5-c]pyrimidine scaffold .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-mediated reactions can be advantageous due to their efficiency and eco-friendliness. Additionally, catalyst-free and additive-free methods are preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-methyl-2-(4-nitrophenyl)-10-phenyl-10H-pyrano[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-9-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Ethyl 8-methyl-2-(4-nitrophenyl)-10-phenyl-10H-pyrano[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-9-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 8-methyl-2-(4-nitrophenyl)-10-phenyl-10H-pyrano[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-9-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to neuroprotective and anti-inflammatory effects . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications.

Comparison with Similar Compounds

Ethyl 8-methyl-2-(4-nitrophenyl)-10-phenyl-10H-pyrano[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-9-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H19N5O5

Molecular Weight

457.4 g/mol

IUPAC Name

ethyl 11-methyl-4-(4-nitrophenyl)-13-phenyl-10-oxa-3,5,6,8-tetrazatricyclo[7.4.0.02,6]trideca-1(9),2,4,7,11-pentaene-12-carboxylate

InChI

InChI=1S/C24H19N5O5/c1-3-33-24(30)18-14(2)34-23-20(19(18)15-7-5-4-6-8-15)22-26-21(27-28(22)13-25-23)16-9-11-17(12-10-16)29(31)32/h4-13,19H,3H2,1-2H3

InChI Key

XIZZDEJLRJSNCB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3)C4=NC(=NN4C=N2)C5=CC=C(C=C5)[N+](=O)[O-])C

Origin of Product

United States

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